4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
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Description
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one, also known as F15599, is a compound that has gained attention in the field of neuroscience due to its potential therapeutic applications.
Scientific Research Applications
Inhibitor of Human Equilibrative Nucleoside Transporters
This compound has been studied for its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has shown to be more selective to ENT2 than to ENT1 .
Antimicrobial Applications
Fluoroquinolone derivatives with 4-(carbopiperazin-1-yl)piperazinyl moieties at the C7 position, which is a similar structure to the compound , have shown promising antimicrobial activity. These compounds have been effective against ciprofloxacin-resistant P. aeruginosa and methicillin-resistant Staphylococcus aureus .
Fungicidal Activity
Some compounds with similar structures have shown fungicidal activity against certain strains of Candida galibrata .
properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-3-8-20-17(13-21(26)27-22(20)16(15)2)14-24-9-11-25(12-10-24)19-6-4-18(23)5-7-19/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVJFRFAXJERLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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